1,10-Decanediammonium dibromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

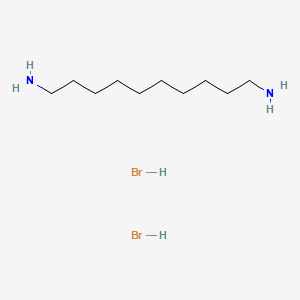

El 1,10-Decanediamonio dibromuro es un compuesto químico con la fórmula molecular C10H24N2Br2. Es un derivado de la 1,10-decandiamina, donde los grupos amino están protonados y emparejados con iones bromuro. Este compuesto es conocido por sus aplicaciones en diversos campos, incluida la química, la biología y la industria.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El 1,10-Decanediamonio dibromuro se puede sintetizar haciendo reaccionar 1,10-decandiamina con ácido bromhídrico. La reacción típicamente implica disolver 1,10-decandiamina en una solución acuosa de ácido bromhídrico, seguida de cristalización para obtener la sal dibromuro. Las condiciones de reacción a menudo incluyen temperatura y pH controlados para garantizar la protonación completa de los grupos amino.

Métodos de Producción Industrial: En entornos industriales, la producción de 1,10-Decanediamonio dibromuro puede involucrar reactores a gran escala donde la 1,10-decandiamina se alimenta continuamente a una solución de ácido bromhídrico. La mezcla resultante luego se somete a procesos de cristalización, filtración y secado para obtener el producto final en alta pureza.

Análisis De Reacciones Químicas

Tipos de Reacciones: El 1,10-Decanediamonio dibromuro principalmente experimenta reacciones de sustitución debido a la presencia de iones bromuro. También puede participar en reacciones de complejación con iones metálicos.

Reactivos y Condiciones Comunes:

Reacciones de Sustitución: Estas reacciones a menudo involucran nucleófilos como iones hidróxido u otros haluros. Las condiciones típicamente incluyen solventes acuosos u orgánicos y temperaturas controladas.

Reacciones de Complejación: Las sales metálicas como sulfato de cobre(II) o cloruro de níquel(II) son reactivos comunes. Las reacciones generalmente se llevan a cabo en soluciones acuosas a temperatura ambiente.

Productos Principales:

Reacciones de Sustitución: Los productos principales incluyen 1,10-decandiamina y los compuestos de bromuro sustituidos correspondientes.

Reacciones de Complejación: Los productos son complejos metálicos con ligandos 1,10-decanediamonio.

Aplicaciones Científicas De Investigación

El 1,10-Decanediamonio dibromuro tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como reactivo en síntesis orgánica y como ligando en química de coordinación.

Biología: El compuesto se estudia por sus posibles propiedades antimicrobianas y su papel en los sistemas biológicos.

Medicina: La investigación está en curso para explorar su uso en sistemas de administración de fármacos y como un posible agente terapéutico.

Industria: Se utiliza en la producción de polímeros, surfactantes y otros productos químicos industriales.

Mecanismo De Acción

El mecanismo por el cual el 1,10-Decanediamonio dibromuro ejerce sus efectos es principalmente a través de su capacidad para formar enlaces iónicos y complejos. Los grupos amino protonados pueden interactuar con varios objetivos moleculares, incluidas enzimas y receptores, influyendo en su actividad. Los iones bromuro también pueden participar en reacciones redox, contribuyendo aún más a los efectos biológicos y químicos del compuesto.

Compuestos Similares:

1,10-Decandiamina: El compuesto original, que carece de los iones bromuro.

1,6-Hexanediamonio dibromuro: Un análogo de cadena más corta con propiedades similares.

1,10-Bis(trietilamonio)decano dibromuro: Un compuesto estructuralmente relacionado con grupos trietilammonio.

Unicidad: El 1,10-Decanediamonio dibromuro es único debido a su longitud de cadena específica y la presencia de dos iones bromuro, que confieren propiedades químicas y físicas distintas. Su capacidad para formar complejos estables con iones metálicos y su potencial actividad biológica lo convierten en un compuesto valioso en diversas aplicaciones de investigación e industriales.

Comparación Con Compuestos Similares

1,10-Decanediamine: The parent compound, which lacks the bromide ions.

1,6-Hexanediammonium dibromide: A shorter-chain analogue with similar properties.

1,10-Bis(triethylammonium)decane dibromide: A structurally related compound with triethylammonium groups.

Uniqueness: 1,10-Decanediammonium dibromide is unique due to its specific chain length and the presence of two bromide ions, which confer distinct chemical and physical properties. Its ability to form stable complexes with metal ions and its potential biological activity make it a valuable compound in various research and industrial applications.

Propiedades

Fórmula molecular |

C10H26Br2N2 |

|---|---|

Peso molecular |

334.14 g/mol |

Nombre IUPAC |

decane-1,10-diamine;dihydrobromide |

InChI |

InChI=1S/C10H24N2.2BrH/c11-9-7-5-3-1-2-4-6-8-10-12;;/h1-12H2;2*1H |

Clave InChI |

IOXAJUUOCQGUNO-UHFFFAOYSA-N |

SMILES canónico |

C(CCCCCN)CCCCN.Br.Br |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![rac-1-tert-butyl 3'a-methyl (3'aR,6'aR)-hexahydrospiro[azetidine-3,1'-furo[3,4-c]pyrrole]-1,3'a-dicarboxylate, cis](/img/structure/B12302615.png)

![Dodecabenzylbambus[6]uril, bn-bu[6]](/img/structure/B12302629.png)

![N-[2-[2-[2-[2-[2-[2-[2-[2-(carbamothioylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12302644.png)

![Propan-2-yl 3-[6-[5-(hydroxymethyl)-1-methyltriazol-4-yl]-2-methylpyridin-3-yl]oxycyclohexane-1-carboxylate](/img/structure/B12302659.png)

![1-[1-(4-phenylbutanoyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carbonitrile](/img/structure/B12302667.png)

![3(2H)-Benzofuranone, 4-(beta-D-glucopyranosyloxy)-2,6-dihydroxy-2-[(4-hydroxyphenyl)methyl]-](/img/structure/B12302672.png)

![(2R,4S)-1-[(2S)-2-acetamido-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12302673.png)

![(2Z)-1-[6-(6-azaniumylhexylamino)-6-oxohexyl]-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate](/img/structure/B12302683.png)

![methyl 4-[5-[5-[(3-amino-6-methyl-5-oxo-2H-pyran-2-yl)oxy]-4-hydroxy-6-methyloxan-2-yl]oxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B12302685.png)